molecular formula C6H9NO2S2 B2810261 (3-Methylthiophen-2-yl)methanesulfonamide CAS No. 1248124-36-8

(3-Methylthiophen-2-yl)methanesulfonamide

Cat. No.: B2810261
CAS No.: 1248124-36-8
M. Wt: 191.26
InChI Key: ZSPZIYZAXFBEIG-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)methanesulfonamide is an organic compound with the molecular formula C6H9NO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methanesulfonamide group attached to the 2-position of the thiophene ring, with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)methanesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylthiophene.

    Sulfonation: The thiophene ring is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.

The reaction conditions for these steps generally involve:

    Sulfonation: Conducted at low temperatures (0-5°C) to control the reaction rate and prevent over-sulfonation.

    Amidation: Typically performed at room temperature or slightly elevated temperatures (20-40°C) to ensure complete conversion to the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Control Systems: For precise control of reaction conditions.

    Purification: Using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (for halogenation) and organometallic reagents (for metalation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

(3-Methylthiophen-2-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential in organic electronics and as a precursor for conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)methanesulfonamide depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Materials Science: The compound’s electronic properties are leveraged to enhance the performance of organic electronic devices.

    Biological Studies: It interacts with proteins or enzymes, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the methyl group at the 3-position.

    (2-Methylthiophen-3-yl)methanesulfonamide: The positions of the methyl and sulfonamide groups are reversed.

    Thiophene-3-sulfonamide: Lacks the methyl group and has the sulfonamide group at the 3-position.

Uniqueness

(3-Methylthiophen-2-yl)methanesulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3-methylthiophen-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPZIYZAXFBEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248124-36-8
Record name (3-methylthiophen-2-yl)methanesulfonamide
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